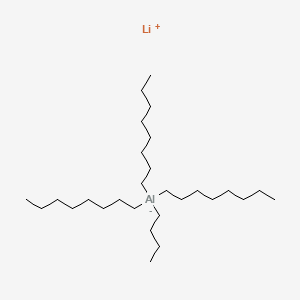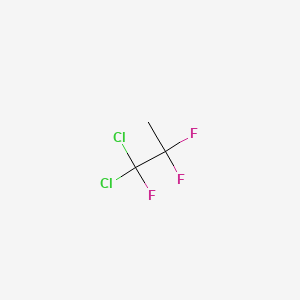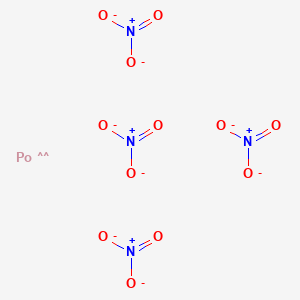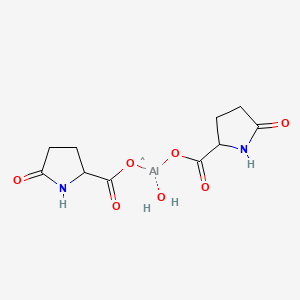
Hydroxybis(5-oxo-DL-prolinato-N1,O2)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is a coordination compound that features aluminum as the central metal ion coordinated to two 5-oxo-DL-proline ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum typically involves the reaction of 5-oxo-DL-proline with an aluminum source in an appropriate solvent. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of aluminum, while substitution reactions can produce a variety of coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Wirkmechanismus
The mechanism of action of hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum involves its ability to coordinate with various molecular targets. The aluminum center can interact with different biological molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(5-oxo-DL-prolinato-n1,o2)cadmium
- Bis(5-oxo-DL-prolinato-n1,o2)zinc
- Bis(5-oxo-DL-prolinato-n1,o2)copper
Uniqueness
Hydroxybis(5-oxo-DL-prolinato-n1,o2)aluminum is unique due to its specific coordination environment and the presence of aluminum as the central metal ion.
Eigenschaften
CAS-Nummer |
85200-39-1 |
|---|---|
Molekularformel |
C10H14AlN2O7 |
Molekulargewicht |
301.21 g/mol |
InChI |
InChI=1S/2C5H7NO3.Al.H2O/c2*7-4-2-1-3(6-4)5(8)9;;/h2*3H,1-2H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
RXICJIMCODUGAJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O[Al]OC(=O)C2CCC(=O)N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

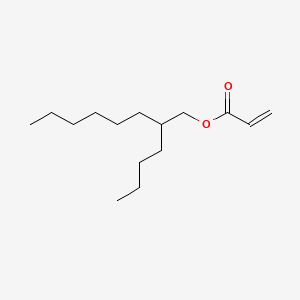


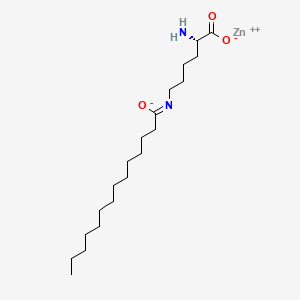
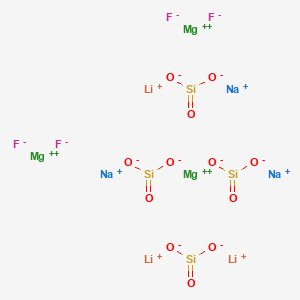
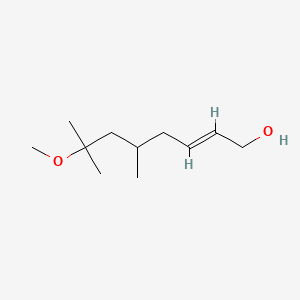
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

